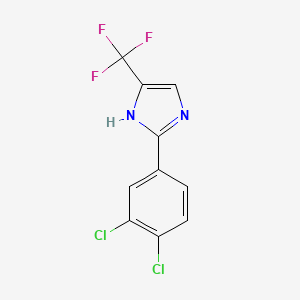
2-(3,4-dichlorophenyl)-5-(trifluoromethyl)-1H-Imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dichlorophenyl)-5-(trifluoromethyl)-1H-Imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a 3,4-dichlorophenyl group and a trifluoromethyl group
Vorbereitungsmethoden
The synthesis of 2-(3,4-dichlorophenyl)-5-(trifluoromethyl)-1H-Imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorophenylamine and trifluoromethyl ketone.
Cyclization Reaction: The key step involves the cyclization of the starting materials to form the imidazole ring. This can be achieved through a condensation reaction under acidic or basic conditions.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to increase yield and reduce production costs.
Analyse Chemischer Reaktionen
2-(3,4-dichlorophenyl)-5-(trifluoromethyl)-1H-Imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.
Addition: The trifluoromethyl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dichlorophenyl)-5-(trifluoromethyl)-1H-Imidazole has several scientific research applications:
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential use as a drug candidate or as a lead compound for the development of new therapeutic agents.
Industry: It is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.
Wirkmechanismus
The mechanism of action of 2-(3,4-dichlorophenyl)-5-(trifluoromethyl)-1H-Imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to anticancer effects. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
2-(3,4-dichlorophenyl)-5-(trifluoromethyl)-1H-Imidazole can be compared with other similar compounds, such as:
1H-Imidazole, 2-(3,4-dichlorophenyl)-: This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.
1H-Imidazole, 2-(4-chlorophenyl)-5-(trifluoromethyl)-: This compound has a single chlorine atom on the phenyl ring, which may affect its reactivity and biological activity.
1H-Imidazole, 2-(3,4-dichlorophenyl)-5-methyl-: This compound has a methyl group instead of a trifluoromethyl group, which may influence its chemical stability and interactions with biological targets.
The presence of the trifluoromethyl group in this compound makes it unique, as this group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity for biological targets.
Eigenschaften
Molekularformel |
C10H5Cl2F3N2 |
|---|---|
Molekulargewicht |
281.06 g/mol |
IUPAC-Name |
2-(3,4-dichlorophenyl)-5-(trifluoromethyl)-1H-imidazole |
InChI |
InChI=1S/C10H5Cl2F3N2/c11-6-2-1-5(3-7(6)12)9-16-4-8(17-9)10(13,14)15/h1-4H,(H,16,17) |
InChI-Schlüssel |
IRBDUGKQXSGKAW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=NC=C(N2)C(F)(F)F)Cl)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1C2=NC=C(N2)C(F)(F)F)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















